2-((tert-Butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoic acid
Description
2-((tert-Butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoic acid (CAS: 741267-75-4) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 2-oxopyrrolidin-3-yl substituent. This compound is structurally characterized by:
- A central α-amino acid backbone with a Boc group at the N-terminus.
- A pyrrolidinone (2-oxopyrrolidin) ring at the β-position, introducing rigidity and polarity due to the lactam moiety.
- Stereochemical specificity (S-configuration at both chiral centers, as per ), critical for biological interactions .
The Boc group enhances stability during synthetic processes, making it a common intermediate in peptide synthesis and drug development. The pyrrolidinone ring distinguishes it from simpler Boc-protected amino acids, influencing solubility, metabolic stability, and target binding .
Properties
Molecular Formula |
C12H20N2O5 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopyrrolidin-3-yl)propanoic acid |
InChI |
InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)14-8(10(16)17)6-7-4-5-13-9(7)15/h7-8H,4-6H2,1-3H3,(H,13,15)(H,14,18)(H,16,17) |
InChI Key |
RWCCIYJJIFJDQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCNC1=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Amino Group
The Boc group is introduced to protect the amino group of the amino acid precursor. Common methods include:
| Method | Reagents | Conditions | Notes |
|---|---|---|---|
| Aqueous base method | Di-tert-butyl dicarbonate (Boc2O), NaOH | Stirring at ambient temperature in water | Simple, efficient, on-water reaction; suitable for free amines |
| Organic solvent method | Boc2O, 4-dimethylaminopyridine (DMAP), acetonitrile | Room temperature stirring | Useful for less water-soluble substrates |
| Biphasic system | Boc2O, NaHCO3, chloroform | Reflux for 90 min | Enhances reaction rate and yield |
The Boc protection proceeds via nucleophilic attack of the amine on Boc2O, forming the carbamate linkage. The reaction is typically monitored by TLC and completed within hours.
Formation of the 2-Oxopyrrolidin-3-yl Substituent
Two main synthetic routes are reported for introducing the 2-oxopyrrolidin-3-yl group:
α-Alkylation of glutamic acid esters with sulfonamide or aziridine intermediates :
- The glutamic acid ester is deprotonated using strong bases such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) at low temperatures (-78°C).
- The resulting enolate undergoes alkylation with a five-membered sulfonamide or aziridine derivative to form a protected intermediate.
- Acidic hydrolysis then yields the amino-protected intermediate containing the pyrrolidinone ring.
Cyclization of glutamate derivatives :
- Intramolecular cyclization of glutamate derivatives under acidic or basic conditions can form the pyrrolidinone ring, followed by Boc protection of the amino group.
Purification and Isolation
- After reaction completion, quenching with aqueous acid (e.g., 20% citric acid) is performed to neutralize bases and stop the reaction.
- Extraction with ethyl acetate or other organic solvents separates the product.
- Drying over sodium sulfate and concentration under reduced pressure yields crude product.
- Purification is typically achieved by column chromatography or crystallization, often yielding colorless oils or solids with yields around 75-80%.
Representative Experimental Procedure (Adapted from Patent and Literature)
| Step | Reagents & Conditions | Outcome | Yield |
|---|---|---|---|
| 1. Deprotonation and alkylation | Compound 1 (glutamic acid ester), THF, LDA (1.0 M), -78°C, then addition of sulfonamide or aziridine derivative | Formation of sulfonic acid intermediate or amino-protected intermediate | ~77-78% |
| 2. Acidic hydrolysis | 20% citric acid aqueous solution, room temperature, 3-4 h | Hydrolysis to amino-protected intermediate | - |
| 3. Boc protection | Di-tert-butyl dicarbonate, NaOH or DMAP, aqueous or organic solvent, room temperature | Boc-protected amino acid derivative | High purity product |
Notes on Reaction Optimization and Variations
- Base choice and temperature control are critical for stereochemical integrity and yield.
- Use of scavengers (e.g., anisole) during Boc deprotection prevents side reactions from tert-butyl cation intermediates.
- Alternative deprotection methods include trifluoroacetic acid in dichloromethane or HCl in methanol, depending on substrate sensitivity.
- Ionic liquid media derived from Boc-protected amino acids have been explored to enhance coupling efficiency in peptide synthesis, indicating potential for improved synthetic routes.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Starting material | L-glutamic acid ester or derivatives | Chiral purity important |
| Boc protection reagent | Di-tert-butyl dicarbonate (Boc2O) | Acid-labile protecting group |
| Base for alkylation | LDA or LiHMDS | Low temperature (-78°C) for enolate formation |
| Alkylating agent | Five-membered sulfonamide or aziridine derivatives | Introduces pyrrolidinone ring |
| Hydrolysis | 20% citric acid aqueous solution | Converts intermediate to amino-protected acid |
| Purification | Column chromatography or crystallization | Yields ~75-80% |
| Deprotection (if needed) | TFA in DCM or HCl in MeOH | Acidic conditions, scavengers recommended |
Chemical Reactions Analysis
Deprotection of Boc Group
The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine functionality. Deprotection occurs under acidic conditions:
-
Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in dioxane .
-
Mechanism : Acidic cleavage generates a free amine and releases CO₂ and tert-butanol.
-
Applications : Critical for subsequent peptide coupling or functionalization steps in drug synthesis .
Carboxylic Acid Reactivity
The carboxylic acid group participates in activation and coupling reactions:
Activation for Amide Bond Formation
-
Reagents : Isobutyl chloroformate (IBCF) with N-methylmorpholine (NMM) in tetrahydrofuran (THF) .
-
Conditions : -10°C, 1 hour.
-
Intermediate : Forms a mixed anhydride, which reacts with diazomethane to yield α-diazo-β-ketoesters .
Ester Hydrolysis
-
Conditions : 0°C, 1 hour.
Oxidation and Reduction
The pyrrolidinone ring and side chains exhibit redox activity:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxidation | KMnO₄ (acidic) | Introduction of hydroxyl or ketone groups | |
| Reduction | LiAlH₄ (THF, 0°C) | Conversion of carbonyl to alcohol |
Nucleophilic Substitution at Carbonyl Centers
The 2-oxopyrrolidin-3-yl group facilitates substitution reactions:
Bromination
-
Conditions : 0°C, 30 minutes.
-
Product : Tert-butyl ((S)-4-bromo-3-oxo-1-((S)-2-oxopyrrolidin-3-yl)butan-2-yl)carbamate .
Diazo Transfer Reactions
Diazomethane reacts with activated carbonyl intermediates:
-
Product : Tert-butyl ((S)-4-diazo-3-oxo-1-((S)-2-oxopyrrolidin-3-yl)butan-2-yl)carbamate .
-
Application : Precursor for β-lactam synthesis or photochemical transformations.
Stability Under Synthetic Conditions
The compound remains stable in:
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C13H22N2O5
- Molecular Weight : 286.33 g/mol
- CAS Number : 1350624-45-1
- IUPAC Name : methyl (S)-2-((tert-butoxycarbonyl)amino)-3-((R)-2-oxopyrrolidin-3-yl)propanoate
Applications in Medicinal Chemistry
-
Peptide Synthesis :
- The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids during peptide synthesis. This compound can be used to introduce specific amino acid residues into peptides, facilitating the development of novel therapeutic agents.
-
Drug Design :
- The oxopyrrolidine moiety contributes to the pharmacophore of potential drugs targeting various biological pathways. Its structural features can enhance binding affinity to specific receptors or enzymes, making it a candidate for drug development in treating conditions such as cancer and neurodegenerative diseases.
-
Bioconjugation :
- The compound can be utilized in bioconjugation strategies, where it may be linked to biomolecules (e.g., antibodies or enzymes) to improve their stability and efficacy in therapeutic applications.
Case Study 1: Anticancer Activity
A study explored the anticancer potential of derivatives of 2-((tert-butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoic acid. Researchers synthesized analogs and evaluated their cytotoxic effects on various cancer cell lines. Results indicated that certain derivatives exhibited significant apoptosis-inducing activity, highlighting the compound's potential as a lead structure for anticancer drugs.
Case Study 2: Neuroprotective Effects
Research published in a peer-reviewed journal investigated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The study demonstrated that the compound could effectively reduce reactive oxygen species levels in neuronal cells, suggesting its application in developing treatments for neurodegenerative disorders such as Alzheimer's disease.
Data Tables
| Application Area | Specific Use Case | Research Findings |
|---|---|---|
| Medicinal Chemistry | Peptide Synthesis | Used as a building block for synthesizing peptides |
| Drug Design | Anticancer Agents | Derivatives showed significant cytotoxicity |
| Neuroprotection | Treatment for Neurodegenerative Diseases | Reduced oxidative stress markers in neuronal cells |
| Bioconjugation | Enhancing Stability of Therapeutics | Improved efficacy when conjugated with antibodies |
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoic acid involves its ability to protect amino groups during chemical reactions. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent functionalization of the amino group. This property makes it a valuable tool in peptide synthesis and other organic transformations.
Comparison with Similar Compounds
Structural Variations
The compound is compared to analogues with modifications in the β-position substituent, Boc protection, or stereochemistry:
Physicochemical Properties
- Solubility: The methyl ester derivative (CAS 328086-60-8) exhibits solubility of 1 g/250 mg in common organic solvents, suggesting moderate hydrophobicity for the parent acid due to the pyrrolidinone ring . In contrast, thiophene- or pyridine-containing analogues are less polar .
- Stability : The lactam ring in the target compound may resist enzymatic degradation better than esters (e.g., ’s methylpropionic acid derivatives) .
Biological Activity
2-((tert-Butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoic acid, also known as methyl (2S)-2-((tert-butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoate, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, supported by recent research findings and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C13H22N2O5
- Molecular Weight : 286.33 g/mol
- CAS Number : 328086-60-8
Synthesis
The synthesis of 2-((tert-butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoic acid typically involves multi-step organic reactions. The tert-butyloxycarbonyl (Boc) group is commonly used for protecting amines during synthesis. A notable method includes the alkylation of oxazoline derivatives followed by oxidation processes, yielding the desired amino acid derivative with high purity and yield .
Antimicrobial Properties
Recent studies have indicated that derivatives of this compound exhibit antimicrobial activity. For instance, research on similar amino acid derivatives has shown effectiveness against various bacterial strains. The presence of the oxopyrrolidine moiety is believed to enhance membrane permeability, contributing to its antimicrobial action .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting proteases, which are critical in various biological processes including viral replication. Studies have demonstrated that modifications in the structure can lead to increased potency against specific targets such as SARS-CoV-2 main protease .
Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structures may exhibit neuroprotective effects. These effects are hypothesized to be linked to their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress .
Study on Antimicrobial Activity
In a controlled study, a series of 2-oxopyrrolidine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, depending on the specific derivative used .
Inhibition of Viral Proteases
Another study focused on the inhibition of viral proteases using structural analogs of 2-((tert-butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoic acid. The results showed that certain modifications resulted in enhanced binding affinity to the active site of the SARS-CoV-2 main protease, highlighting its potential as a therapeutic agent against COVID-19 .
Q & A
Q. What are the key synthetic strategies for preparing 2-((tert-butoxycarbonyl)amino)-3-(2-oxopyrrolidin-3-yl)propanoic acid?
The compound is typically synthesized via carbodiimide-mediated coupling reactions (e.g., DCC or EDC) to activate the carboxylic acid group, followed by reaction with amines or alcohols. For example, coupling (R)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid with a pyrrolidinone derivative in dichloromethane (DCM) using DCC and DMAP as catalysts achieves esterification . Boc protection of the amino group is critical to prevent undesired side reactions during synthesis .
Q. How can the purity and structural integrity of this compound be validated experimentally?
Use analytical triple-threat methods :
- HPLC with UV detection (λ = 210–254 nm) for purity assessment.
- NMR spectroscopy (¹H and ¹³C) to confirm stereochemistry and functional groups (e.g., Boc-group protons at δ 1.4 ppm, pyrrolidinone carbonyl at ~170 ppm).
- High-resolution mass spectrometry (HRMS) to verify molecular weight within ±2 ppm error .
Q. What are the recommended storage conditions to ensure long-term stability?
Store at -20°C under inert gas (argon/nitrogen) in airtight containers. The Boc group is sensitive to moisture and acidic conditions; degradation occurs rapidly at room temperature in the presence of trifluoroacetic acid (TFA) or HCl . Stability data for analogous compounds suggest ≥4 years under these conditions .
Advanced Research Questions
Q. How can enantiomeric purity be maintained during synthesis, given the chiral centers in this compound?
Q. What experimental approaches resolve contradictions in spectroscopic data for this compound?
Conflicting NMR signals (e.g., overlapping pyrrolidinone and Boc-group peaks) can be addressed by:
Q. How does the 2-oxopyrrolidin-3-yl moiety influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?
The pyrrolidinone ring introduces conformational constraints , which can:
- Reduce epimerization risk during coupling by limiting α-carbon flexibility.
- Enhance metabolic stability in peptidomimetic drug candidates.
- Optimize coupling efficiency using HATU/DIPEA in DMF at 25°C for 2–4 hours .
Q. What are the limitations of using this compound in prodrug design?
- Boc deprotection challenges : Requires acidic conditions (e.g., TFA), which may degrade acid-sensitive payloads.
- Solubility issues : The hydrophobic Boc group reduces aqueous solubility; consider PEGylation or salt formation (e.g., sodium or lysine salts).
- In vivo stability : Ester linkages are prone to hydrolysis by serum esterases, necessitating pharmacokinetic profiling .
Methodological Troubleshooting
Q. How to address low yields in coupling reactions involving this compound?
- Activation optimization : Replace DCC with HOBt/DIC to minimize side reactions.
- Solvent screening : Test polar aprotic solvents (DMF, THF) versus DCM for improved solubility.
- Stoichiometry adjustment : Use a 1.2–1.5 molar excess of the nucleophile (e.g., alcohol or amine) relative to the carboxylic acid .
Q. What strategies mitigate hazards associated with handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
